GSK269962A
Overview
Description
GSK-269962A is a small molecule inhibitor that targets Rho-associated protein kinases (ROCK1 and ROCK2). These kinases play a crucial role in various cellular functions, including migration, apoptosis, survival, and proliferation. GSK-269962A has shown potential in preclinical studies for its ability to inhibit the growth of certain cancer cells, particularly in acute myeloid leukemia .
Mechanism of Action
Target of Action
GSK269962A, also known as GSK 269962, is a potent inhibitor of Rho-associated kinases (ROCKs), specifically ROCK1 and ROCK2 . ROCKs are downstream effectors of the small GTPase Rho and play essential roles in various cellular functions, including migration, apoptosis, survival, and proliferation .
Mode of Action
This compound interacts with its targets, ROCK1 and ROCK2, by inhibiting their enzymatic activity . This inhibition leads to changes in the cell cycle and apoptosis-associated proteins, resulting in the arrest of cells in the G2 phase and induction of apoptosis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ROCK1/c-Raf/ERK signaling pathway . By blocking this pathway, this compound inhibits the growth of acute myeloid leukemia (AML) cells . It’s worth noting that the sensitivity of AML cells to this compound correlates with the expression levels of ROCK1 protein .
Pharmacokinetics
It’s known that this compound is orally active , suggesting that it has good bioavailability.
Result of Action
This compound selectively inhibits the growth and clonogenicity of AML cells compared to solid tumors . It can eliminate leukemia cells from bone marrow, liver, and spleen in an animal model of AML and significantly prolong mouse survival . Furthermore, this compound reduces IL-6 mRNA transcription and reduces LPS induced IL-6 and TNF-α protein production in macrophages .
Biochemical Analysis
Biochemical Properties
GSK269962A interacts with the enzymes ROCK1 and ROCK2, which are key regulators of the actin cytoskeleton . The compound’s interaction with these enzymes inhibits their activity, thereby affecting various biochemical reactions within the cell .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it selectively inhibits the growth and clonogenicity of acute myeloid leukemia (AML) cells . It also suppresses IL-6 mRNA transcription and reduces LPS induced IL-6 and TNF-α protein production in macrophages .
Molecular Mechanism
At the molecular level, this compound exerts its effects by blocking the ROCK1/c-Raf/ERK signaling pathway . This inhibition leads to the arrest of AML cells in the G2 phase and induces apoptosis by regulating multiple cell cycle- and apoptosis-associated proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to selectively inhibit the growth of AML cells over time
Dosage Effects in Animal Models
In animal models, oral administration of this compound has been shown to produce a profound dose-dependent reduction of systemic blood pressure in spontaneously hypertensive rats . At doses of 1, 3, and 30 mg/kg, this compound induced a reduction in blood pressure of approximately 10, 20, and 50 mm Hg respectively .
Metabolic Pathways
Given its role as a ROCK inhibitor, it is likely that it interacts with enzymes and cofactors involved in the regulation of the actin cytoskeleton .
Preparation Methods
The synthesis of GSK-269962A involves several steps, starting with the preparation of the core structure, which includes a benzamide backbone. The synthetic route typically involves the following steps:
Formation of the Benzamide Core: This step involves the reaction of an appropriate amine with a benzoyl chloride derivative under basic conditions.
Introduction of Substituents: Various substituents are introduced through nucleophilic substitution reactions
Final Assembly: The final product is obtained by coupling the intermediate compounds under specific reaction conditions, such as using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent
Industrial production methods for GSK-269962A would involve scaling up these reactions while ensuring the purity and yield of the final product through optimized reaction conditions and purification techniques.
Chemical Reactions Analysis
GSK-269962A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, where specific substituents on the benzamide core can be replaced with other functional groups.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
GSK-269962A has several scientific research applications:
Cardiovascular Research: The compound has shown potential in reducing blood pressure in hypertensive models by inducing vasorelaxation.
Neurological Research:
Comparison with Similar Compounds
GSK-269962A is unique in its high selectivity and potency for ROCK1 and ROCK2 compared to other similar compounds. Some similar compounds include:
Y-27632: Another ROCK inhibitor, but with lower selectivity and potency compared to GSK-269962A.
Fasudil: A ROCK inhibitor used clinically for treating cerebral vasospasm, but with a different chemical structure and lower specificity.
SB-7720770-B: Another aminofurazan-based inhibitor with similar targets but different pharmacokinetic properties.
GSK-269962A stands out due to its improved kinase selectivity profile and higher potency, making it a promising candidate for further research and potential therapeutic applications .
Biological Activity
GSK269962A is a selective inhibitor of Rho-associated protein kinase 1 (ROCK1) and has garnered attention for its potential therapeutic applications, particularly in the treatment of acute myeloid leukemia (AML) and other malignancies. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and implications for future therapies.
Overview of this compound
- Chemical Structure : this compound is characterized by its potent inhibition of ROCK1 and ROCK2, with IC50 values of 1.6 nM and 4 nM, respectively .
- Selectivity : The compound exhibits over 30-fold selectivity for ROCK over other serine/threonine kinases, making it a valuable tool for studying ROCK-related pathways .
This compound induces biological effects primarily through the inhibition of the ROCK1/c-Raf/ERK signaling pathway, which is crucial for cell growth and survival in various cancers.
Effects on Cell Cycle and Apoptosis in AML
- Cell Cycle Arrest : In preclinical models, this compound significantly increased the proportion of AML cells in the G2 phase while decreasing those in the G1 phase. Flow cytometry analyses demonstrated that treatment with 80 nM this compound resulted in approximately 50% of cells being arrested in G2 .
- Regulation of Cell Cycle Proteins : The inhibitor modulated the expression levels of key regulators such as Cdc25C, CDK6, Cyclin A2, Cyclin B1, and Cyclin E1, contributing to its ability to halt cell proliferation .
- Induction of Apoptosis : this compound also promoted apoptosis by increasing pro-apoptotic protein levels (e.g., p53) and decreasing anti-apoptotic proteins (e.g., Survivin, Mcl-1). The activation of Caspase-3/7 further confirmed its pro-apoptotic effects .
Preclinical Efficacy in Animal Models
In vivo studies using mouse xenograft models have demonstrated that this compound effectively reduces leukemic burden:
- Reduction of Leukemia Cells : Treatment with 10 mg/kg this compound led to a near-complete elimination of hCD45-positive leukemia cells from peripheral blood (PB), bone marrow (BM), spleen, and liver .
- Survival Improvement : Mice treated with this compound showed significantly prolonged survival compared to control groups, highlighting its potential as a therapeutic agent for AML .
Comparative Studies
This compound has been compared with other ROCK inhibitors in various contexts:
Compound | IC50 (ROCK1) | IC50 (ROCK2) | Selectivity Profile |
---|---|---|---|
This compound | 1.6 nM | 4 nM | >30-fold selectivity |
H1152 | Not specified | Not specified | Less selective than this compound |
Y-27632 | Not specified | Not specified | Less selective than this compound |
Acute Myeloid Leukemia
In a study focusing on AML, this compound's efficacy was evaluated against various AML cell lines. The results indicated that:
- Clonogenicity Inhibition : It effectively inhibited the clonogenic potential of AML cells.
- Mechanistic Insights : The compound's action was linked to its ability to modulate multiple signaling pathways associated with cell cycle regulation and apoptosis .
Other Cancer Types
Research has also explored the effects of this compound on melanoma and breast cancer:
- In melanoma models, pre-treatment with this compound reduced tumor weight significantly when compared to untreated controls, indicating its potential for inhibiting tumor initiation and growth .
- In triple-negative breast cancer models, combined inhibition of EGFR and ROCK pathways resulted in enhanced cell death, suggesting synergistic effects when used alongside other targeted therapies .
Properties
IUPAC Name |
N-[3-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethylimidazo[4,5-c]pyridin-6-yl]oxyphenyl]-4-(2-morpholin-4-ylethoxy)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N8O5/c1-2-37-24-17-25(31-18-23(24)33-28(37)26-27(30)35-42-34-26)41-22-5-3-4-20(16-22)32-29(38)19-6-8-21(9-7-19)40-15-12-36-10-13-39-14-11-36/h3-9,16-18H,2,10-15H2,1H3,(H2,30,35)(H,32,38) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVNFNXUCOWYSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC(=NC=C2N=C1C3=NON=C3N)OC4=CC=CC(=C4)NC(=O)C5=CC=C(C=C5)OCCN6CCOCC6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N8O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40582496 | |
Record name | N-(3-{[2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-1H-imidazo[4,5-c]pyridin-6-yl]oxy}phenyl)-4-[2-(morpholin-4-yl)ethoxy]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40582496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
570.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850664-21-0, 925213-63-4 | |
Record name | GSK-269962A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0850664210 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GSK-269962A | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB17030 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | N-(3-{[2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-1H-imidazo[4,5-c]pyridin-6-yl]oxy}phenyl)-4-[2-(morpholin-4-yl)ethoxy]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40582496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GSK-269962A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F89KMM7TE2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.